molecular formula C8H7N3O3S2 B13632347 2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid

2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid

Cat. No.: B13632347
M. Wt: 257.3 g/mol
InChI Key: UGCZUADNMPWGPC-UHFFFAOYSA-N
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Description

2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid is a heterocyclic compound that contains both oxadiazole and thiazole rings. These types of compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.

Preparation Methods

The synthesis of 2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a thiosemicarbazide derivative with an appropriate carboxylic acid under cyclization conditions. The reaction is often carried out in the presence of reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or thiazole rings, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .

Scientific Research Applications

2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes critical for the survival of microorganisms, thereby exhibiting antimicrobial activity. In the context of anticancer activity, it may interfere with cellular pathways that regulate cell proliferation and apoptosis .

Properties

Molecular Formula

C8H7N3O3S2

Molecular Weight

257.3 g/mol

IUPAC Name

2-[2-(1,2,4-oxadiazol-3-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C8H7N3O3S2/c12-7(13)1-5-2-15-8(10-5)16-3-6-9-4-14-11-6/h2,4H,1,3H2,(H,12,13)

InChI Key

UGCZUADNMPWGPC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)SCC2=NOC=N2)CC(=O)O

Origin of Product

United States

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